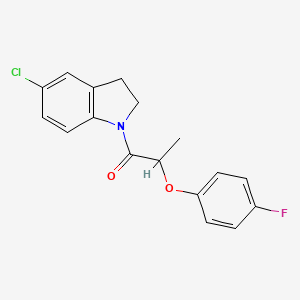

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one

Description

The compound 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a propan-1-one derivative featuring two key substituents:

- A 5-chloro-2,3-dihydroindole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring with a chlorine atom at the 5-position.

- A 4-fluorophenoxy group attached to the propanone backbone.

Properties

IUPAC Name |

1-(5-chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO2/c1-11(22-15-5-3-14(19)4-6-15)17(21)20-9-8-12-10-13(18)2-7-16(12)20/h2-7,10-11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAHVVCQSHNRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H15ClFNO2

- Molecular Weight : 303.75 g/mol

The presence of the chloro and fluorine substituents suggests potential interactions with biological targets, particularly in receptor modulation and enzyme inhibition.

Research indicates that compounds similar to 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one may exert their biological effects through several mechanisms:

- Receptor Modulation : The compound has been noted for its activity on receptor protein tyrosine kinases such as c-Kit and c-Fms, which are involved in various cellular processes including proliferation and differentiation .

- Calcium Signaling : Studies have shown that related indole derivatives can inhibit cell growth by partially depleting intracellular calcium stores, leading to phosphorylation of eIF2alpha, a key factor in protein synthesis regulation .

- Antiproliferative Activity : The compound exhibits antiproliferative properties that may be comparable to known translation initiation inhibitors, suggesting its potential use in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell growth | |

| Receptor Modulation | Interaction with c-Kit and c-Fms | |

| Calcium Depletion | Induction of eIF2alpha phosphorylation |

Case Study 1: Anticancer Potential

A study investigated the antiproliferative effects of various indole derivatives, including 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one. The results indicated significant inhibition of cancer cell lines, with mechanisms involving both receptor modulation and calcium signaling pathways.

Case Study 2: Receptor Interaction

Another research project focused on the interaction of this compound with c-Kit receptors. The findings revealed that it could effectively inhibit the activation of these receptors, which play a crucial role in hematopoiesis and stem cell maintenance.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Role of the 4-Fluorophenoxy Group

- The compound 3-(4-fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one () demonstrated significant antifungal activity against Fusarium oxysporum, correlating with the presence of the 4-fluorophenoxy group . This suggests that the target compound’s 4-fluorophenoxy moiety may enhance bioactivity, though the dihydroindol group could alter target specificity compared to the thiazinan analog.

Impact of Heterocyclic Substituents

- Dihydroindole vs. Dihydrobenzofuran : The target compound’s 5-chloro-2,3-dihydroindole group differs from the 5-chloro-2,3-dihydrobenzofuran in . Indole derivatives often exhibit enhanced binding to biological targets due to nitrogen’s hydrogen-bonding capability, whereas benzofurans may improve metabolic stability .

Backbone and Substituent Configuration

- This could influence pharmacokinetic properties like solubility and metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.